
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide is a chemical compound with the molecular formula C19H21N2I. It is a member of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolinium core substituted with an ethyl group and a pyridylidene moiety.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide typically involves the reaction of 1-ethylquinolinium iodide with 1-ethyl-2-pyridylidene. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide can be compared with other similar compounds, such as:
- 1-Ethyl-2-(4-methylstyryl)quinolinium iodide
- 1-Ethyl-2-(3-nitrostyryl)quinolinium iodide
- 1-Ethyl-4-(4-methylstyryl)pyridinium iodide These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological activities .
Eigenschaften
CAS-Nummer |
84255-08-3 |
|---|---|
Molekularformel |
C19H21IN2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(4E)-1-ethyl-4-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-3-20-13-8-7-9-17(20)15-16-12-14-21(4-2)19-11-6-5-10-18(16)19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TUBSYDOUZQWHHO-UHFFFAOYSA-M |
Isomerische SMILES |
CCN1C=C/C(=C\C2=CC=CC=[N+]2CC)/C3=CC=CC=C31.[I-] |
Kanonische SMILES |
CCN1C=CC(=CC2=CC=CC=[N+]2CC)C3=CC=CC=C31.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


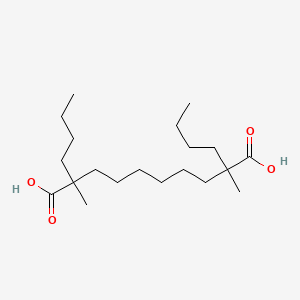
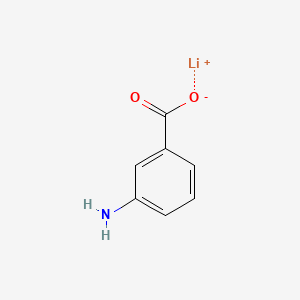

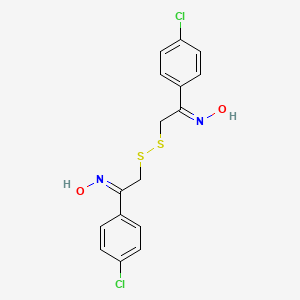
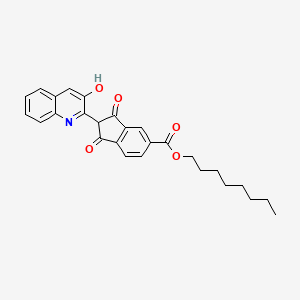

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)


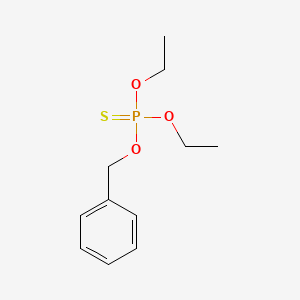
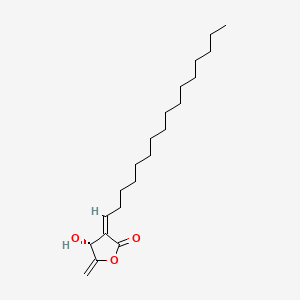
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
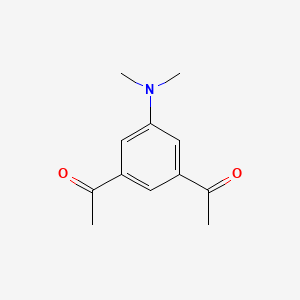
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
